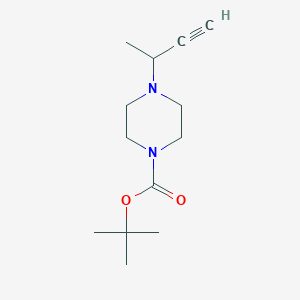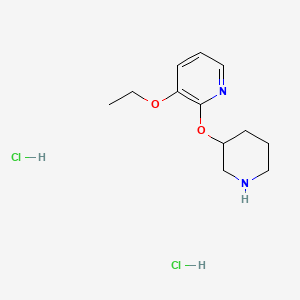
3-(Piperidin-2-yl)propanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-2-yl)propanenitrile hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
One common synthetic route includes the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Industrial production methods often employ continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation of primary amines with alkyl dihalides .
Analyse Chemischer Reaktionen
3-(Piperidin-2-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-2-yl)propanenitrile hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Piperidin-2-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(Piperidin-2-yl)propanenitrile hydrochloride can be compared with other piperidine derivatives, such as:
- 2-(Piperidin-4-yl)propanenitrile hydrochloride
- N-(Piperidin-4-yl)benzamide
- Piperine
These compounds share the piperidine ring structure but differ in their substituents and overall molecular structure, leading to variations in their biological activities and applications
Eigenschaften
CAS-Nummer |
2098074-45-2 |
|---|---|
Molekularformel |
C8H15ClN2 |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
3-piperidin-2-ylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c9-6-3-5-8-4-1-2-7-10-8;/h8,10H,1-5,7H2;1H |
InChI-Schlüssel |
APRWRHWISRGFRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CCC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)



![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)


![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)

![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
